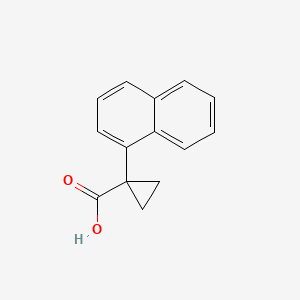

1-(1-Naphthyl)cyclopropanecarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-naphthalen-1-ylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-13(16)14(8-9-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJODVKEBCXFEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC3=CC=CC=C32)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701253548 | |

| Record name | 1-(1-Naphthalenyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701253548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124276-38-6 | |

| Record name | 1-(1-Naphthalenyl)cyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124276-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Naphthalenyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701253548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Elucidation of Reactions Involving 1 1 Naphthyl Cyclopropanecarboxylic Acid and Its Derivatives

Reaction Mechanism Studies of Cyclopropane (B1198618) Ring Formation

Recent studies have illuminated the utility of visible-light-induced photoredox catalysis in the transformation of α-naphthyl cyclopropane carboxylic esters into functionalized dihydrophenalenes. acs.orgacs.org This photoannulation process provides a novel synthetic route and offers insights into the radical-mediated cleavage of the cyclopropane ring. The proposed mechanism for this photocyclization is initiated by a single-electron reduction of the cyclopropyl (B3062369) ester by an excited photocatalyst, such as Ir(Fppy)3, to form a ketyl-type radical intermediate. acs.org

This is followed by a reversible β-fragmentation of the cyclopropane ring, leading to the formation of a radical enolate. acs.orgacs.org The subsequent annulation of the naphthalene (B1677914) moiety results in a new intermediate, which is then rearomatized through a hydrogen atom transfer (HAT) process, promoted by an amine co-catalyst, to yield the final dihydrophenalene product. acs.org Deuteration studies have provided support for this photoredox mechanism, highlighting the initial reductive opening of the cyclopropane ring to a radical enolate and the subsequent trapping of this radical by the aryl group. acs.orgacs.org

A general scheme for this visible-light-mediated photoannulation is presented below:

| Step | Description | Intermediate |

| 1 | Excitation of the photocatalyst by visible light. | Excited Photocatalyst* |

| 2 | Single-electron transfer from the excited photocatalyst to the naphthyl cyclopropane ester. | Ketyl-type radical |

| 3 | Reversible β-fragmentation of the cyclopropane ring. | Enolate radical |

| 4 | Intramolecular annulation onto the naphthalene ring. | Cyclized radical intermediate |

| 5 | Hydrogen Atom Transfer (HAT) and rearomatization. | Dihydrophenalene product |

Samarium-promoted cyclopropanation offers a direct and highly stereospecific method for the synthesis of cyclopropanecarboxylic acids from α,β-unsaturated carboxylic acids. organic-chemistry.org This approach is significant as it can be performed on unmasked carboxylic acids, thereby avoiding the need for protection and deprotection steps. organic-chemistry.org The reaction typically employs samarium metal and iodoform (B1672029) (CHI3) in tetrahydrofuran, often under ultrasonic irradiation to enhance efficiency. organic-chemistry.org

The mechanism is believed to involve the formation of samarium carbenoid intermediates. These carbenoids are crucial in controlling the stereoselectivity of the reaction. It is proposed that the samarium carbenoid coordinates with the carboxyl group of the unsaturated acid, which helps to stabilize the transition state and direct the addition to the double bond. organic-chemistry.org This coordination results in a completely stereospecific process, where (E)-α,β-unsaturated acids exclusively yield trans-cyclopropanecarboxylic acids, and (Z)-isomers produce the corresponding cis-cyclopropanecarboxylic acids. organic-chemistry.org

The key features of the samarium-promoted cyclopropanation are summarized in the following table:

| Feature | Description |

| Reagents | Samarium metal (Sm) and Iodoform (CHI3) |

| Key Intermediate | Samarium carbenoid |

| Stereochemistry | Completely stereospecific |

| Substrate Compatibility | Tolerates various electron-donating and electron-withdrawing groups on cinnamic acid derivatives |

| Reaction Conditions | Tetrahydrofuran (THF), often with ultrasonic activation |

Intramolecular Rearrangements and Ring-Opening Pathways

The strained three-membered ring of 1-(1-naphthyl)cyclopropanecarboxylic acid and its derivatives makes them susceptible to various intramolecular rearrangements and ring-opening reactions, which can be triggered by thermal, photochemical, or chemical means.

While specific studies on the decarboxylative rearrangement of this compound itself are not prevalent, the general mechanism for α-(carbonyl)cyclopropanecarboxylic acids provides a valuable framework. The thermal decarboxylation of these compounds can lead to the formation of 2-substituted-4,5-dihydrofurans instead of the expected ketones. arkat-usa.org The proposed mechanism for this rearrangement involves an initial ring opening of the cyclopropyl moiety, which is facilitated by the presence of the adjacent carbonyl groups. arkat-usa.org

This ring-opening step precedes the loss of carbon dioxide. arkat-usa.org The resulting intermediate is an α-allyl-β-keto acid system, which then undergoes a simultaneous decarboxylation and cyclization to form the dihydrofuran ring. arkat-usa.org The ease of this ring opening is attributed to the strain of the cyclopropane ring being adjacent to two carbonyl systems. arkat-usa.org

The proposed steps for the decarboxylative rearrangement are outlined below:

| Step | Description |

| 1 | Thermal activation of the α-(carbonyl)cyclopropanecarboxylic acid. |

| 2 | Ring opening of the cyclopropane ring to form an α-allyl-β-keto acid intermediate. |

| 3 | Concerted or stepwise decarboxylation and intramolecular cyclization. |

| 4 | Formation of the 2-substituted-4,5-dihydrofuran product. |

The cyclopropane ring in conjugated systems, such as those involving a naphthyl group, can be cleaved through various mechanisms, often involving radical intermediates. nih.gov These ring-opening reactions are of significant interest in organic synthesis as they allow for the construction of more complex molecular architectures. nih.govnih.gov The cleavage can be initiated by the addition of a radical to a double bond attached to the cyclopropane ring or by the formation of a radical on a carbon atom of the ring itself. nih.gov

In the context of naphthylcyclopropane derivatives, visible-light-induced photoannulation demonstrates a reductive ring-opening pathway. acs.orgacs.org The process begins with a single-electron reduction of the ester, leading to a radical anion which then undergoes cleavage of the cyclopropane ring to form a more stable enolate radical. acs.org This radical can then participate in intramolecular cyclization reactions, as seen in the formation of dihydrophenalenes. acs.orgacs.org The regioselectivity of the ring cleavage can be influenced by the substitution pattern on the cyclopropane ring. nih.gov

Influence of Substituents on Reaction Pathways and Selectivity

Substituents on both the naphthyl ring and the cyclopropane ring can exert a significant influence on the reaction pathways and selectivity of the transformations involving this compound and its derivatives. These effects can be both electronic and steric in nature.

In the context of visible-light-induced photoannulation, a broad scope of substituted naphthyl and even azanaphthyl derivatives can be successfully employed to generate the corresponding photoannulation products in high yields. acs.orgacs.org This indicates a high degree of functional group tolerance in this radical-mediated process.

For decarboxylative rearrangements, the nature of the carbonyl group (e.g., ketone or ester) and the substituents on the cyclopropane ring can influence the facility of the initial ring-opening step. Electron-withdrawing groups are expected to facilitate the formation of the initial radical anion in reductive cleavage processes.

The following table summarizes the general influence of substituents on different reaction types:

| Reaction Type | Influence of Substituents |

| Samarium-Promoted Cyclopropanation | Tolerates a range of electronic substituents on the aromatic ring. |

| Visible-Light-Induced Photoannulation | Broad scope of substituted naphthyl and azanaphthyl derivatives are effective. |

| Decarboxylative Rearrangement | The nature of the carbonyl group and ring substituents can affect the ease of ring opening. |

| Cyclopropyl Ring Cleavage | Substituents can influence the regioselectivity of the cleavage. |

Advanced Spectroscopic and Conformational Analysis of 1 1 Naphthyl Cyclopropanecarboxylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation and stereochemical assignment of organic molecules like 1-(1-Naphthyl)cyclopropanecarboxylic acid. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the molecular framework, connectivity, and the spatial arrangement of atoms.

In the ¹H NMR spectrum, the protons of the cyclopropane (B1198618) ring are expected to appear in the upfield region, typically between 0.5 and 2.0 ppm. dtic.milchemicalbook.com This characteristic shielding is attributed to the unique ring-current effect of the cyclopropyl (B3062369) group. dtic.mildocbrown.info The protons on the carbon adjacent to the naphthyl and carboxyl groups would be deshielded compared to an unsubstituted cyclopropane. The naphthyl group protons would resonate in the aromatic region, typically between 7.0 and 8.5 ppm, with splitting patterns dictated by their positions on the naphthalene (B1677914) ring. The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet far downfield, often above 12 δ, with its exact chemical shift being dependent on solvent and concentration. libretexts.orgchemicalbook.com

In the ¹³C NMR spectrum, the carbon atom of the carboxyl group is characteristically found in the range of 165 to 185 δ. libretexts.org The carbons of the cyclopropane ring are significantly shielded, while the carbons of the naphthyl group would appear in the aromatic region (approx. 120-140 ppm).

For stereochemical assignment, NMR is particularly powerful. The magnitude of geminal and vicinal coupling constants (J-values) between the cyclopropyl protons can help determine their relative stereochemistry (cis/trans). dtic.mil For chiral molecules, determining the absolute configuration often requires derivatization with a chiral auxiliary reagent. researchgate.net Reacting the carboxylic acid with (R)- and (S)-enantiomers of a chiral alcohol creates diastereomers, which will exhibit distinct chemical shifts in the NMR spectrum, allowing for the assignment of the absolute configuration of the original acid. researchgate.net Furthermore, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to establish the relative configurations of substituents on the cyclopropane ring through space correlations. acs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H | Cyclopropane (CH₂) | ~0.5 - 2.0 | Shielded due to ring current; complex splitting patterns. |

| ¹H | Naphthyl (Ar-H) | ~7.0 - 8.5 | Deshielded aromatic protons. |

| ¹H | Carboxylic Acid (COOH) | > 12 | Broad singlet, deshielded, solvent-dependent. libretexts.org |

| ¹³C | Cyclopropane (CH₂) | ~10 - 30 | Shielded aliphatic carbons. |

| ¹³C | Naphthyl (Ar-C) | ~120 - 140 | Aromatic region. |

| ¹³C | Carboxylic Acid (C=O) | ~165 - 185 | Characteristic downfield shift for carboxyl carbons. libretexts.org |

Mass Spectrometric Approaches for Molecular Characterization and Fragmentation Analysis, including HRMS, LC-MS, and GC-MS

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis. masonaco.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is critical for confirming the molecular formula of the compound. masonaco.org Techniques like electrospray ionization (ESI) are commonly used, which can generate protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. rsc.org

Coupled chromatography-mass spectrometry techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for analyzing the compound within complex mixtures. nih.govchemrxiv.org LC-MS is particularly well-suited for a thermally sensitive and polar molecule like a carboxylic acid. nih.gov

Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways. The precursor ion (e.g., [M+H]⁺) is selected and subjected to collision-induced dissociation (CID) to generate a series of product ions. For carboxylic acids, common fragmentation patterns include the loss of a water molecule (18 Da) and the loss of the entire carboxyl group as COOH (45 Da) or CO₂ (44 Da). libretexts.org In the case of this compound, characteristic fragmentation would likely involve these losses, as well as cleavages associated with the cyclopropane ring. The naphthyl group itself is very stable and would likely be observed as a prominent fragment ion. The fragmentation of the related 1-aminocyclopropane-1-carboxylic acid shows a characteristic loss of water from the protonated molecule. nih.gov

Table 2: Predicted Key Mass Fragments of this compound

| Ion | Proposed Fragment | Notes |

| [M+H]⁺ | Protonated molecule | Parent ion for fragmentation analysis in positive mode. |

| [M-H]⁻ | Deprotonated molecule | Parent ion for fragmentation analysis in negative mode. |

| [M+H - H₂O]⁺ | Loss of water | A common fragmentation pathway for carboxylic acids. libretexts.org |

| [M+H - COOH]⁺ | Loss of the carboxyl group | Results in the naphthyl-cyclopropyl cation. |

| C₁₀H₇⁺ | Naphthyl cation | A stable aromatic fragment. |

Vibrational Circular Dichroism (VCD) and Infrared (IR) Spectroscopy for Chiral Conformational Studies

Vibrational spectroscopy provides critical insights into the functional groups and conformational properties of this compound.

Infrared (IR) spectroscopy is used to identify key functional groups. Carboxylic acids typically exist as hydrogen-bonded dimers in the condensed phase, which significantly influences their IR spectra. orgchemboulder.com A very broad and characteristic O–H stretching band is observed from approximately 2500 to 3300 cm⁻¹. libretexts.org The carbonyl (C=O) stretching vibration appears as a strong, intense band between 1690 and 1760 cm⁻¹. For dimeric, conjugated carboxylic acids, this peak is typically centered around 1680-1710 cm⁻¹. libretexts.orgorgchemboulder.com Other characteristic bands include the C–O stretch (1210-1320 cm⁻¹) and O–H bend (1395-1440 cm⁻¹). orgchemboulder.com

Vibrational Circular Dichroism (VCD) is a powerful technique for studying chiral molecules in solution. rsc.org VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing detailed information about its absolute configuration and solution-phase conformation. mdpi.comcas.cz For a molecule like this compound, which possesses both a chiral center and chromophores (naphthyl and carbonyl groups), VCD can detect conformational preferences and the interactions between these groups. mdpi.com The resulting VCD spectrum, a pattern of positive and negative bands, serves as a unique fingerprint of the molecule's three-dimensional structure in solution. By comparing experimental VCD spectra with those predicted by quantum chemical calculations, the absolute configuration (R or S) can be determined non-destructively. mdpi.com

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity/Appearance |

| O–H stretch | Carboxylic Acid (dimer) | 2500 - 3300 | Very Broad |

| C=O stretch | Carboxylic Acid (dimer) | 1680 - 1710 | Strong, Intense |

| C–O stretch | Carboxylic Acid | 1210 - 1320 | Medium |

| O–H bend | Carboxylic Acid | 1395 - 1440 | Medium |

X-ray Crystallography for Definitive Absolute Stereochemistry Determination (as applied to cyclopropanecarboxylic acids)

X-ray crystallography is the most definitive and reliable method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov The technique requires a single crystal of high quality, which can sometimes be a rate-limiting step in the analysis. nih.govnih.gov

When applied to an enantiomerically pure crystal of a chiral compound like this compound, X-ray diffraction analysis provides the precise coordinates of each atom in the crystal lattice. This allows for the direct visualization of the molecular structure and the unambiguous determination of its absolute configuration (i.e., whether it is the R- or S-enantiomer).

The determination of the absolute configuration is typically achieved by analyzing the anomalous dispersion effects of the X-rays scattered by the atoms. nih.gov The Flack parameter is a commonly used metric derived from the diffraction data to confirm the absolute structure. nih.gov For the correct enantiomeric model, the Flack parameter should be close to zero, while a value close to one indicates that the inverted structure is correct. nih.gov For molecules containing only light atoms (C, H, O, N), collecting highly redundant diffraction data is often necessary to ensure the Flack parameter is reliable and its uncertainty is low. soton.ac.uk

Crystallographic studies are vital not only for confirming absolute stereochemistry but also for providing invaluable data on bond lengths, bond angles, and intermolecular interactions in the solid state, which are crucial for structure-based functional studies and rational drug design. nih.gov

Computational Chemistry and Theoretical Modeling of 1 1 Naphthyl Cyclopropanecarboxylic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction, including Density Functional Theory (DFT)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-(1-naphthyl)cyclopropanecarboxylic acid. Density Functional Theory (DFT) has become a primary method for these investigations due to its favorable balance of computational cost and accuracy. mdpi.comdntb.gov.ua DFT calculations allow for the prediction of the molecule's electronic structure, which in turn governs its stability and reactivity.

Key electronic properties and reactivity descriptors are determined through these calculations:

Molecular Orbitals: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. ssrn.comscirp.org

Electron Density and Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the oxygen atoms of the carboxyl group are expected to be the most electron-rich sites, while the acidic proton is the most electron-poor.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insight into charge distribution, hybridization, and stabilizing interactions within the molecule. For instance, calculations on related cyclopropanecarboxylic acid esters have shown that the cyclopropyl (B3062369) group provides significant hyperconjugative stabilization to the adjacent carbonyl group. nih.gov This interaction involves the donation of electron density from the strained C-C bonds of the cyclopropane (B1198618) ring into the π* orbital of the C=O bond, affecting both stability and reactivity.

These computational approaches enable the prediction of how the molecule will interact with other reagents. For example, a dual descriptor (DD) map can visualize regions prone to nucleophilic or electrophilic attack simultaneously, guiding the prediction of reaction outcomes. scirp.org

| Property | Description | Predicted Characteristic for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Localized primarily on the electron-rich naphthalene (B1677914) ring. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Localized on the naphthalene ring and the carbonyl group. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical stability. | A moderate gap, suggesting higher stability than highly conjugated systems but potential for reactivity under specific conditions. |

| Dipole Moment (µ) | Measure of the net molecular polarity. | A significant dipole moment originating from the polar carboxylic acid group. |

| Electrostatic Potential | Indicates charge distribution on the molecular surface. | Negative potential around the carbonyl oxygens; positive potential around the carboxylic hydrogen. |

Conformational Analysis and Dynamics of this compound

The biological activity and chemical reactivity of this compound are strongly influenced by its three-dimensional shape and conformational flexibility. nih.gov Computational methods are essential for exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers that separate them.

The primary conformational variable in this molecule is the rotation around the single bond connecting the cyclopropane ring to the naphthalene moiety. This rotation defines the dihedral angle between the plane of the naphthalene ring and the plane of the cyclopropane ring. Computational studies on related naphthyl-substituted compounds have shown that this rotation is often hindered, leading to distinct, stable low-energy conformations. nih.govnih.gov

Potential Energy Surface (PES) Scanning: By systematically rotating the key dihedral angle and calculating the energy at each step using DFT or other quantum mechanical methods, a potential energy profile can be generated. This profile reveals the energy minima corresponding to stable conformers and the transition states corresponding to rotational barriers.

Identification of Stable Conformers: For this compound, two principal types of conformers are expected: a "cisoid" form where the carbonyl group is oriented towards the naphthalene ring and a "transoid" form where it is pointed away. DFT calculations are used to determine the relative energies of these and other preferred conformers. researchgate.net

Molecular Dynamics (MD) Simulations: While PES scans identify static low-energy structures, MD simulations provide insight into the dynamic behavior of the molecule at a given temperature. By simulating the motion of atoms over time, MD can reveal the accessibility of different conformational states and the frequencies of transitions between them, offering a more complete picture of the molecule's behavior in solution.

Studies on similar structures have demonstrated that the lowest energy conformation can be critical for biological activity, as it dictates how the molecule fits into a receptor or active site. nih.gov

| Conformer | Defining Dihedral Angle (Naphthyl-C-C-C=O) | Predicted Relative Energy (kcal/mol) | Key Features |

|---|---|---|---|

| Global Minimum | ~ ±60° | 0.0 | A skewed conformation that minimizes steric hindrance between the naphthalene and carboxylic acid groups. |

| Local Minimum | ~ 180° | 1-3 | A less stable, more extended "transoid" conformer. |

| Rotational Barrier | 0° / 360° | 4-8 | Transition state where the naphthalene and carbonyl groups are eclipsed, resulting in maximal steric repulsion. |

Elucidation of Reaction Transition States and Energy Profiles

Computational chemistry is indispensable for mapping the detailed mechanisms of chemical reactions, including those involving the formation or cleavage of the highly strained cyclopropane ring. By calculating the structures and energies of reactants, products, intermediates, and transition states, a complete reaction energy profile can be constructed.

A notable reaction of related α-naphthyl cyclopropane esters is a visible-light-induced photoannulation to form dihydrophenalenes. acs.org Computational modeling helps elucidate the complex mechanism of such transformations. acs.org

The proposed photoredox mechanism involves several key steps, each with associated intermediates and transition states that can be modeled computationally:

Single-Electron Reduction: The cycle begins with the reduction of the cyclopropyl ester by an excited photocatalyst, forming a ketyl-type radical anion intermediate.

β-Fragmentation (Ring-Opening): The strained cyclopropane ring opens via β-fragmentation to yield a more stable enolate radical. DFT calculations can locate the transition state for this ring-opening step and determine its activation energy barrier (ΔG‡). rsc.org The relief of ring strain is a significant thermodynamic driving force for this process. rsc.org

Annulation: The resulting radical undergoes intramolecular cyclization onto the naphthalene ring.

Protonation and Re-oxidation: Subsequent steps lead to the final product and regeneration of the photocatalyst.

For each elementary step, the transition state (TS) represents the maximum energy point along the reaction coordinate. Locating these TS structures is a primary goal of mechanistic studies. Calculations on similar cyclopropane ring-openings have shown that these reactions often proceed through a concerted intramolecular transition state with modest energy barriers. rsc.orgresearchgate.net The reaction energy profile plots the potential energy against the reaction coordinate, visually representing the activation energies for each step and the relative stabilities of all intermediates.

In Silico Prediction of Spectroscopic Signatures and Chiral Properties

Computational methods can accurately predict various spectroscopic properties, which serves as a powerful tool for structure verification and interpretation of experimental data. nih.govkettering.edu

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. This is typically done by calculating the magnetic shielding tensors for each nucleus in the computationally optimized molecular geometry. The predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental spectra to confirm structural assignments. nih.govacs.org This is particularly useful for distinguishing between different isomers or conformers.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities corresponding to infrared (IR) and Raman spectra can be calculated from first principles. This involves computing the second derivatives of the energy with respect to atomic displacements. The resulting predicted spectrum, with characteristic peaks for the C=O stretch of the carboxylic acid, C-H stretches, and skeletal vibrations of the naphthalene and cyclopropane rings, can be compared with experimental FTIR data. acs.orgnih.gov

Chiral Properties: this compound is a chiral molecule. Its chiroptical properties, such as its specific rotation and circular dichroism (CD) spectrum, can be predicted computationally. Theoretical calculations, often using time-dependent DFT (TD-DFT), can simulate the CD spectrum, which shows differential absorption of left- and right-circularly polarized light. Comparing the predicted spectrum with the experimental one can be used to assign the absolute configuration (R or S) of a specific enantiomer. acs.orgnih.gov

This in silico approach, combining conformational analysis with spectroscopic prediction, is a robust methodology for the comprehensive structural elucidation of complex chiral molecules. kettering.eduacs.org

Mechanistic Biology and Structure Activity Relationship Sar Studies of 1 1 Naphthyl Cyclopropanecarboxylic Acid Derivatives

Investigation of Biological Target Interactions and Mechanisms of Action

The biological activity of 1-(1-Naphthyl)cyclopropanecarboxylic acid derivatives stems from their ability to interact with specific enzymes and receptors, leading to the modulation of key biological pathways. The rigid cyclopropane (B1198618) ring and the bulky naphthyl group are key structural features that define their interaction profile.

Enzyme Inhibition Potency and Selectivity, exemplified by O-Acetylserine Sulfhydrylase and ACC Oxidase

Derivatives of cyclopropanecarboxylic acid have been identified as potent inhibitors of crucial enzymes in both bacterial and plant systems.

O-Acetylserine Sulfhydrylase (OASS)

O-Acetylserine sulfhydrylase is a pyridoxal-5′-phosphate-dependent enzyme that catalyzes the final step in cysteine biosynthesis in many microorganisms. rsc.org As this pathway is essential for bacteria, its inhibition presents a promising strategy for developing new antimicrobial agents and overcoming antibiotic resistance. rsc.org A series of derivatives built on a cyclopropane-carboxylic acid scaffold have been rationally designed and synthesized to target OASS isoforms (OASS-A and OASS-B) from pathogenic bacteria such as Salmonella enterica. nih.gov

Research has shown that these acidic derivatives exhibit potent inhibitory activity, with dissociation constants in the nanomolar range against both OASS isoforms in vitro. nih.govresearchgate.net The design of these inhibitors was initially based on analyzing the structural determinants of synthetic pentapeptides known to bind to OASS, leading to the development of the first non-natural small molecule inhibitors of this enzyme. rsc.org The cyclopropane core effectively acts as a peptidomimetic, retaining the key structural motifs necessary for enzyme inhibition. rsc.org The potency of these compounds highlights the significance of the cyclopropane-carboxylic acid scaffold as a foundational structure for effective OASS inhibitors. nih.govresearchgate.net

| Compound | Target Enzyme | Inhibition Potency (KD or Ki) | Reference |

|---|---|---|---|

| trans-2-phenylcyclopropane-1-carboxylic acid analog | HiOASS-A | Low micromolar range (Kdiss) | rsc.org |

| Acidic cyclopropane derivatives | StOASS-A & StOASS-B | Nanomolar range | nih.gov |

ACC Oxidase (ACO)

1-Aminocyclopropane-1-carboxylic acid (ACC) oxidase is a key enzyme in the biosynthesis of ethylene (B1197577), a critical plant hormone that regulates a wide array of physiological processes, including fruit ripening, senescence, and stress responses. frontiersin.orgfrontiersin.org The enzyme catalyzes the final step, converting ACC into ethylene. frontiersin.orgbiorxiv.org

Structural analogs of ACC that feature a cyclopropane ring have been investigated as potential inhibitors of ACC oxidase. Notably, trans-2-phenylcyclopropane-1-carboxylic acid (PCCA), a close structural analog of this compound, has been demonstrated to be an effective inhibitor of apple ACC oxidase. nih.gov The inhibitory action of these molecules is attributed to their structural similarity to the natural substrate, ACC. Other related compounds, such as cyclopropane-1,1-dicarboxylic acid, also exhibit inhibitory effects, while some, like cyclopropanecarboxylic acid itself, can act as substrate mimics. nih.govnih.gov This indicates that substitutions on the cyclopropane ring are critical in determining whether a compound will act as an inhibitor or a substrate.

| Inhibitor | Inhibition Constant (Ki) | Reference |

|---|---|---|

| trans-2-phenylcyclopropane-1-carboxylic acid (PCCA) | Reported | nih.gov |

| Cyclopropane-1,1-dicarboxylic acid (CDA) | Reported | nih.gov |

Receptor Ligand Binding and Functional Modulation, including potential interactions with GABA receptors

Gamma-aminobutyric acid type A (GABAA) receptors are ligand-gated ion channels that are fundamental to inhibitory neurotransmission in the central nervous system. nih.govmdpi.com These receptors are the targets for a wide range of clinically important drugs, including benzodiazepines and barbiturates, which act at various allosteric binding sites to modulate the receptor's response to GABA. mdpi.comnih.gov The GABAA receptor complex is a heteropentameric structure with multiple binding domains, including the orthosteric GABA binding site and several allosteric sites at the interfaces between subunits. nih.govfrontiersin.org

While the potential for this compound and its derivatives to interact with GABA receptors is a subject of scientific interest due to the presence of a carboxylic acid moiety and a rigid cyclic structure—features seen in some neuromodulators—specific studies demonstrating direct binding or functional modulation of GABA receptors by this particular compound are not prominent in the reviewed literature. The complexity and diversity of GABAA receptor subtypes, formed by different combinations of 19 possible subunits, allow for a wide range of pharmacological profiles, making them a rich target for drug discovery. nih.gov However, a direct functional link between this compound and GABAergic systems remains an area for future investigation.

Rational Design of Bioactive this compound Analogs

The development of novel bioactive compounds based on the this compound scaffold relies on modern computational and medicinal chemistry techniques to predict and optimize interactions with biological targets.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational tool that plays a crucial role in drug discovery by predicting the preferred orientation of a ligand when bound to a receptor or enzyme active site. nih.gov This technique allows researchers to understand the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. nih.govresearchgate.net

For cyclopropanecarboxylic acid derivatives, molecular modeling has been instrumental in elucidating their mechanism of inhibition against O-Acetylserine Sulfhydrylase (OASS). rsc.org Docking studies have suggested how these cyclopropane-based ligands fit into the OASS active site, blocking substrate access and inhibiting enzyme function. rsc.org Similarly, in silico docking studies have been performed on other compounds containing a naphthyl moiety to understand their binding interactions with various receptors and enzymes. nih.govresearchgate.netresearchgate.net These computational approaches are essential for the rational design of new analogs, enabling the optimization of binding affinity and selectivity before undertaking chemical synthesis.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of compounds with their biological activity. ung.ac.id By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules and guide the design of more potent analogs. nih.gov

While specific QSAR models for this compound derivatives are not extensively documented, QSAR studies on related structures provide valuable insights. For instance, QSAR analyses have been successfully applied to guide the synthesis of antiplasmodial analogs of naphthylisoquinoline alkaloids, demonstrating the utility of this approach for compounds containing a naphthyl group. nih.gov In other studies involving N-acylbenzenesulfonamides, a 1-naphthyl derivative was found to be highly active, and subsequent QSAR modeling indicated that descriptors such as the number of ring systems were critical for anticancer activity. nih.gov These examples show that QSAR is a powerful tool for identifying the key molecular descriptors that govern the biological activity of naphthyl-containing compounds, which can be applied to the rational design of novel this compound analogs. nih.govresearchgate.net

Biological Impact in Specific Systems

The interactions of this compound derivatives at a molecular level translate into significant biological effects in different organisms.

In bacterial systems , the potent inhibition of O-Acetylserine Sulfhydrylase by cyclopropane-carboxylic acid derivatives disrupts cysteine biosynthesis. This mechanism makes them effective as antibacterial adjuvants, enhancing the efficacy of conventional antibiotics like colistin (B93849) against critical Gram-negative pathogens such as E. coli and Salmonella. nih.govresearchgate.netnih.gov

In plant systems , the ability of structural analogs to inhibit ACC oxidase directly interferes with the production of ethylene. nih.gov Since ethylene is a primary hormone controlling developmental processes like fruit ripening, germination, and senescence, these inhibitors can be used to modulate plant growth and development. frontiersin.orgbiorxiv.org

Regarding the central nervous system , while the interaction with GABA receptors has been considered, there is currently a lack of direct evidence from the literature to substantiate a defined biological impact in this system for this compound.

Plant Physiology Regulation via Ethylene Biosynthesis Modulation

Derivatives of cyclopropanecarboxylic acid are recognized for their potential to regulate plant physiological processes by modulating the biosynthesis of ethylene, a key plant hormone. ffhdj.com The mechanism of action for these compounds is often rooted in their structural similarity to 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to ethylene. ffhdj.com This structural analogy allows them to interact with the enzymes involved in the ethylene biosynthesis pathway, primarily ACC synthase (ACS) and ACC oxidase (ACO).

The final step in ethylene production is the oxidation of ACC to ethylene, a reaction catalyzed by ACC oxidase (ACO). nih.gov Cyclopropanecarboxylic acid derivatives can act as competitive inhibitors of ACO, binding to the enzyme's active site and thereby preventing the conversion of ACC to ethylene. nih.gov This inhibition leads to a reduction in ethylene levels, which can have significant effects on plant development and stress responses, such as delaying fruit ripening and senescence. ffhdj.com

In-silico studies and research on analogous compounds have provided insights into the structure-activity relationships (SAR) for this class of inhibitors. For instance, studies on compounds like trans-2-phenylcyclopropane-1-carboxylic acid have demonstrated their inhibitory effect on ethylene production. ffhdj.com Molecular docking studies of derivatives such as (E)-2-phenyl-1-chlorocyclopropane-1-carboxylic acid suggest a high affinity for the ACO active site, indicating that the cyclopropane ring and the carboxylic acid group are crucial for binding. researchgate.netffhdj.com The presence of a bulky aromatic substituent, such as a phenyl or naphthyl group, is thought to enhance the binding affinity to the enzyme, potentially through hydrophobic interactions within the active site.

While direct experimental data on this compound is not extensively available in the reviewed literature, the established SAR for related compounds suggests its potential as a modulator of ethylene biosynthesis. The 1-naphthyl group, being a large, hydrophobic moiety, could contribute to a strong interaction with the ACO enzyme.

Table 1: Research Findings on Ethylene Biosynthesis Modulation by Cyclopropanecarboxylic Acid Analogs

| Compound/Analog | Target Enzyme | Observed/Predicted Effect | Reference |

| trans-2-Phenylcyclopropane-1-carboxylic acid | ACC Oxidase (ACO) | Inhibitory influence on wound ethylene production | ffhdj.com |

| (E)-2-Phenyl-1-chlorocyclopropane-1-carboxylic acid | ACC Oxidase 2 (ACO2) | High binding affinity in in-silico studies | researchgate.netffhdj.com |

| Cyclopropane-1,1-dicarboxylic acid | ACC Oxidase (ACO) | Competitive inhibition of ACO activity | nih.gov |

Potential as Antimicrobial Adjuvants

Derivatives of this compound have emerged as promising candidates for antimicrobial adjuvants. mdpi.com These compounds can enhance the efficacy of conventional antibiotics, a strategy of significant interest in combating antimicrobial resistance. mdpi.comresearchgate.net Their mechanism of action lies in the inhibition of bacterial enzymes that are not targeted by traditional antibiotics, such as O-acetylserine sulfhydrylase (OASS). mdpi.com

OASS is a key enzyme in the cysteine biosynthesis pathway in many pathogenic bacteria. rsc.org By inhibiting this enzyme, cyclopropanecarboxylic acid derivatives can disrupt a crucial metabolic pathway, making the bacteria more susceptible to the action of antibiotics like colistin. mdpi.com This synergistic effect allows for the use of lower doses of antibiotics, potentially reducing toxicity and the development of resistance. mdpi.com

Structure-activity relationship studies have been instrumental in the rational design of potent OASS inhibitors based on the cyclopropanecarboxylic acid scaffold. mdpi.com The carboxylic acid moiety is essential for activity, and the presence of bulky, hydrophobic substituents on the cyclopropane ring can significantly enhance inhibitory potency. mdpi.com It is understood that an accessory pocket in the OASS enzyme can accommodate such bulky groups, leading to improved binding. mdpi.com Research has shown that derivatives with heteroaromatic groups can also exhibit improved activity. mdpi.com

The 1-naphthyl group of this compound, being a large and hydrophobic aromatic system, is well-suited to occupy this accessory pocket, which would predict a strong inhibitory activity against OASS. While direct studies on this specific compound are limited in the available literature, research on other naphthyl-substituted compounds has demonstrated their potential as antibiotic enhancers. nih.govsemanticscholar.org

Table 2: Research Findings on the Antimicrobial Adjuvant Potential of Cyclopropanecarboxylic Acid Derivatives

| Derivative Class | Target Enzyme | Mechanism of Action | Key SAR Findings | Reference |

| Cyclopropane-carboxylic acid derivatives | O-acetylserine sulfhydrylase (OASS) | Inhibition of cysteine biosynthesis | The carboxylic acid moiety is crucial for activity. Bulky, hydrophobic substituents enhance potency by occupying an accessory pocket. | mdpi.com |

| Acidic derivatives of cyclopropane-carboxylic acid | OASS isoforms (StOASS-A and StOASS-B) | Inhibition of both OASS isoforms | Heteroaliphatic and heteroaromatic groups in certain positions can improve activity. | mdpi.com |

| Naphthyl-substituted compounds (general) | Various bacterial targets | Enhancement of antibiotic action | The naphthyl group contributes to antimicrobial and adjuvant properties. | nih.govsemanticscholar.org |

Future Perspectives and Emerging Research Directions for 1 1 Naphthyl Cyclopropanecarboxylic Acid

Innovations in Synthetic Methodologies for Enhanced Efficiency and Sustainability

The future synthesis of 1-(1-Naphthyl)cyclopropanecarboxylic acid and its derivatives is poised to be revolutionized by methodologies that prioritize efficiency, safety, and environmental stewardship. Emerging techniques in photocatalysis and flow chemistry are at the forefront of this transformation, offering greener alternatives to traditional synthetic routes. thieme-connect.deucl.ac.uk

Photocatalysis , utilizing visible light to drive chemical reactions, presents a mild and highly selective method for constructing the cyclopropane (B1198618) ring. nih.gov This approach can facilitate decarboxylative radical addition-polar cyclization cascades, using carboxylic acids as readily available starting materials. nih.govbris.ac.uk Such methods demonstrate high functional group tolerance, which is crucial when synthesizing complex derivatives of this compound. nih.govbris.ac.uk

Flow chemistry , the practice of performing chemical reactions in a continuous stream rather than in a batch, offers significant advantages in terms of safety, scalability, and process control. researchgate.net The synthesis of β-naphthol derivatives has already been efficiently achieved using continuous flow procedures, suggesting the applicability of this technology to the synthesis of this compound. researchgate.net This methodology allows for precise control over reaction parameters, leading to higher yields and purity while minimizing waste.

Further embracing the principles of green chemistry , future synthetic strategies will likely explore the use of alternative reaction media like water or ionic liquids, and energy sources such as mechanochemistry and electrochemistry to reduce the environmental footprint of cyclopropane synthesis. thieme-connect.deresearchgate.net Solid-state photodenitrogenation of crystalline 1-pyrazolines is another promising green chemistry approach for the stereospecific synthesis of densely functionalized cyclopropanes. acs.org

| Synthetic Methodology | Potential Advantages for this compound Synthesis |

| Photocatalysis | High selectivity, mild reaction conditions, broad functional group tolerance. nih.gov |

| Flow Chemistry | Enhanced safety, scalability, precise process control, and reduced waste. researchgate.net |

| Green Chemistry Approaches | Use of sustainable solvents and energy sources, reduced environmental impact. thieme-connect.deresearchgate.net |

Expansion of Biological Applications Beyond Current Scope

The structural motifs present in this compound suggest a broad and largely untapped potential for diverse biological activities. While specific applications of this exact molecule are not extensively documented, the known pharmacological profiles of cyclopropane and naphthalene (B1677914) derivatives provide a roadmap for future investigations.

The naphthalene moiety is a key component in numerous compounds with significant antimicrobial, anticancer, anti-inflammatory, and antiviral properties. mdpi.com For instance, naphthyl derivatives have been explored as non-covalent inhibitors of viral proteases, such as the papain-like protease (PLpro) of coronaviruses. nih.gov This opens an avenue for investigating this compound and its derivatives as potential antiviral agents. Naphthyl-bearing compounds have also shown promise in targeting the parasitic folate pathway, suggesting their potential as anti-infectious agents. nih.gov

Furthermore, there is growing interest in the role of natural and synthetic compounds in combating neurodegenerative diseases . nih.govnih.gov Oxidative stress and neuroinflammation are key pathological mechanisms in these disorders. mdpi.com The antioxidant and anti-inflammatory properties associated with some naphthalene derivatives could make this compound a candidate for neuroprotective drug discovery. ijpsjournal.com

The cyclopropane ring, by imparting conformational rigidity, can enhance the binding affinity and selectivity of a molecule for its biological target. This feature is highly desirable in drug design. The exploration of this compound derivatives could lead to the discovery of novel therapeutics for a range of conditions, from metabolic disorders to oncology.

| Potential Therapeutic Area | Rationale Based on Structural Moieties |

| Antiviral | Naphthyl derivatives are known to inhibit viral proteases. nih.gov |

| Anti-infective | Naphthyl-containing compounds have targeted parasitic pathways. nih.gov |

| Neuroprotection | Naphthalene derivatives can possess antioxidant and anti-inflammatory properties relevant to neurodegenerative diseases. nih.govijpsjournal.com |

| Oncology | The naphthalene scaffold is present in various anticancer agents. mdpi.com |

Integration with Advanced Material Science and Nanotechnology

The unique electronic and structural properties of the naphthalene ring, combined with the three-dimensional nature of the cyclopropane group, make this compound a promising candidate for applications in material science and nanotechnology.

The field of organic electronics is continually seeking new materials with tunable properties for applications in devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). mdpi.comrsc.org Naphthalene diimide-based conjugated polymers are being actively investigated for their high electron mobility and tunable absorption. rsc.orgresearchgate.netacs.org The incorporation of a cyclopropane-carboxylic acid moiety onto a naphthalene core could influence the molecular packing and electronic properties of the resulting materials, potentially leading to enhanced device performance.

The ability of carboxylic acid-appended naphthalene derivatives to self-assemble into ordered structures opens up possibilities for the bottom-up fabrication of nanomaterials. nsf.govresearchgate.netnih.gov The interplay of hydrogen bonding from the carboxylic acid groups and π-stacking of the naphthalene rings can lead to the formation of well-defined nanostructures like sheets and fibers. researchgate.netnih.gov The cyclopropane unit could introduce a new dimension of control over the geometry and stability of these self-assembled structures.

Furthermore, the functionalization of nanomaterials , such as graphene or nanoparticles, with this compound could impart new functionalities. The cyclopropane group can influence the geometric and electronic properties of the nanomaterial surface, which could be leveraged for applications in sensing and catalysis. researchgate.net

| Area of Application | Potential Contribution of this compound |

| Organic Electronics | Tuning of molecular packing and electronic properties for improved device performance. rsc.orgresearchgate.net |

| Self-Assembly | Formation of novel, ordered nanostructures driven by hydrogen bonding and π-stacking. nsf.govresearchgate.net |

| Nanomaterial Functionalization | Modification of surface properties for applications in sensing and catalysis. researchgate.net |

Development of High-Throughput Screening Platforms for Derivative Discovery

The discovery of novel derivatives of this compound with enhanced biological activity or material properties will be accelerated by the development and implementation of high-throughput screening (HTS) platforms. nih.govresearchgate.netresearchgate.net These platforms enable the rapid evaluation of large libraries of compounds, significantly reducing the time and cost of discovery. nih.govresearchgate.net

DNA-Encoded Libraries (DELs) represent a powerful technology for the discovery of new bioactive molecules. nih.govvipergen.comsci-hub.se This technique involves the synthesis of vast libraries of compounds, each covalently attached to a unique DNA barcode that encodes its chemical structure. nih.govsci-hub.se The development of DNA-compatible chemistries for the synthesis of cyclopropanes and the functionalization of naphthalene rings will be crucial for creating DELs centered around the this compound scaffold. nih.govrsc.orgncl.ac.uk

In the realm of biological screening, the use of more physiologically relevant models, such as organoids , is becoming increasingly prevalent. These three-dimensional cell cultures mimic the structure and function of human organs more closely than traditional two-dimensional cell lines, leading to more predictive data on drug efficacy and toxicity. Screening libraries of this compound derivatives against a panel of patient-derived organoids could fast-track the identification of promising therapeutic candidates for personalized medicine.

Computational methods, including in silico screening , will also play a vital role. By modeling the interactions of virtual libraries of derivatives with biological targets or predicting their material properties, computational approaches can prioritize the synthesis of the most promising candidates, thereby streamlining the discovery process.

| Screening Platform | Application for this compound Derivatives |

| DNA-Encoded Libraries (DELs) | Rapid synthesis and screening of vast libraries for bioactive compound discovery. nih.govvipergen.com |

| Organoid Screening | More physiologically relevant testing of derivatives for therapeutic potential. |

| In Silico Screening | Computational prediction of activity and properties to guide synthesis. |

Q & A

Basic Questions

Q. What are the critical safety protocols for handling 1-(1-Naphthyl)cyclopropanecarboxylic acid in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and tightly sealed goggles to avoid skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if airborne particulates are generated .

- Ventilation : Conduct experiments in a fume hood to prevent inhalation of dust or vapors .

- First Aid : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use an eyewash station and seek medical attention .

- Spill Management : Collect spilled material in a sealed container, avoiding environmental contamination .

Q. How should this compound be stored to maintain stability?

- Methodological Answer :

- Store in a tightly sealed container under inert gas (e.g., argon) to prevent oxidation .

- Keep at 2–8°C in a dry environment to avoid hydrolysis or decomposition .

- Label containers with hazard warnings (e.g., GHS07 for skin/eye irritation) .

Advanced Research Questions

Q. What synthetic strategies are effective for introducing the naphthyl group into cyclopropane carboxylic acid derivatives?

- Methodological Answer :

- Cyclopropanation : Use [1-naphthyl]acetonitrile with diethylzinc and a diiodomethane catalyst under anhydrous conditions to form the cyclopropane ring .

- Cross-Coupling : Employ Suzuki-Miyaura reactions with 1-naphthylboronic acid and a cyclopropane precursor (e.g., bromocyclopropanecarboxylate) using Pd(PPh₃)₄ as a catalyst .

- Yield Optimization : Microwave-assisted synthesis (100–120°C, 30 min) can enhance reaction efficiency and reduce byproducts .

Q. How can reaction conditions be optimized to minimize byproduct formation during synthesis?

- Methodological Answer :

- Temperature Control : Maintain reaction temperatures below 50°C to prevent thermal decomposition of intermediates .

- Catalyst Screening : Test zinc salts (e.g., ZnCl₂) or palladium complexes to improve regioselectivity .

- Purification : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to isolate the pure product .

Q. Which analytical techniques are most suitable for characterizing structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ to confirm cyclopropane ring geometry and naphthyl substitution patterns .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺: ~243.1 g/mol) .

- X-ray Crystallography : For absolute stereochemical confirmation if single crystals are obtainable .

Q. How do steric effects of the naphthyl group influence reactivity in ring-opening reactions?

- Methodological Answer :

- Kinetic Studies : Compare reaction rates with less bulky analogs (e.g., phenyl-substituted derivatives) in ring-opening reactions using nucleophiles (e.g., amines). The naphthyl group slows reactivity due to steric hindrance .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to analyze transition-state energies and steric strain .

Q. What are the ecological implications of improper disposal of this compound?

- Methodological Answer :

- Biodegradation Testing : Conduct OECD 301F assays to assess aerobic degradation in water. The naphthyl group may persist, requiring incineration as a disposal method .

- Toxicity Screening : Use Daphnia magna acute toxicity tests (EC₅₀) to evaluate aquatic impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.